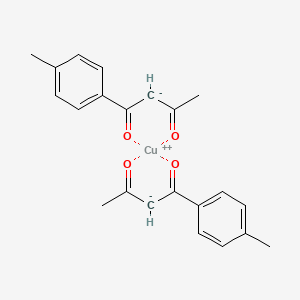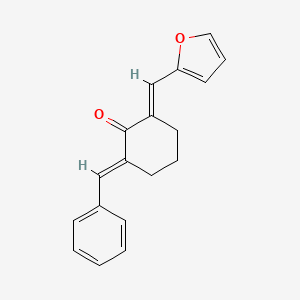
2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone is an organic compound with the molecular formula C16H14O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone typically involves an aldol condensation reaction. This reaction is catalyzed by either a base or an acid, leading to the formation of the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It may be used in the development of novel agrochemicals due to its antifungal properties.
Mechanism of Action
The mechanism of action of 2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis or disrupting their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis-furan-2-ylmethylene-cyclohexanone
- 2,6-Di(2-furylmethylidene)cyclohexan-1-one
- Cyclohexanone, 2,6-bis(2-furanylmethylene)-, (2Z,6E)-
Uniqueness
2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone stands out due to its unique combination of benzylidene and furan-2-ylmethylene groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C18H16O2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(2E,6E)-2-benzylidene-6-(furan-2-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C18H16O2/c19-18-15(12-14-6-2-1-3-7-14)8-4-9-16(18)13-17-10-5-11-20-17/h1-3,5-7,10-13H,4,8-9H2/b15-12+,16-13+ |
InChI Key |
JLSHBKOYWMSCCR-WSGPNKEYSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CO3)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CO3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


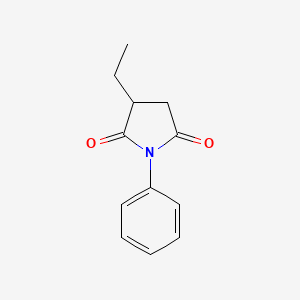

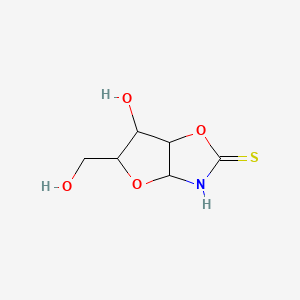
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)
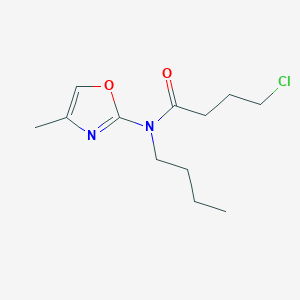
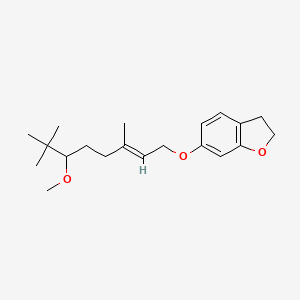
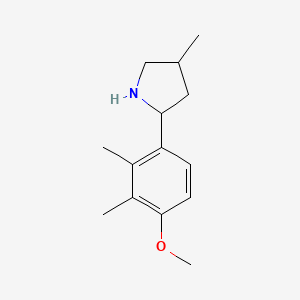

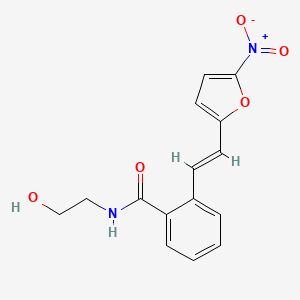

![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
